2-(4-Chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Chemical Identity and Nomenclature
2-(4-Chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a dioxaborolane ring system and a substituted aryl group. Its systematic IUPAC name reflects the positions of substituents on the phenyl ring and the tetramethyl configuration of the dioxaborolane moiety.
| Property | Value |
|---|---|
| CAS Number | 1126320-27-1 |
| Molecular Formula | C₁₃H₁₇BClFO₂ |
| Molecular Weight | 270.54 g/mol |
| SMILES Notation | CC1=C(Cl)C=C(F)C(B2OC(C)(C)C(C)(C)O2)=C1 |
| IUPAC Name | This compound |
The compound belongs to the class of pinacol boronic esters, where the boron atom is coordinated to a 1,3,2-dioxaborolane ring. The numbering of substituents follows IUPAC rules, prioritizing halogen and methyl groups on the phenyl ring.
Historical Context of Boronic Acid Pinacol Esters
Pinacol boronic esters emerged as critical reagents in the mid-20th century, addressing the instability of free boronic acids. Frankland’s 1860 synthesis of triethylborane laid the groundwork for boronic acid derivatives, but the introduction of pinacol (2,3-dimethyl-2,3-butanediol) as a stabilizing ligand in the 1960s revolutionized their utility. Pinacol esters, such as this compound, gained prominence due to their:
- Enhanced stability : Resistance to hydrolysis compared to boronic acids.
- Synthetic versatility : Compatibility with cross-coupling reactions like Suzuki-Miyaura.
The development of this compound reflects advancements in regioselective borylation, particularly for meta-substituted arylboronates.
Position in Organoboron Chemistry Research
This compound occupies a niche in organoboron chemistry due to its structural and electronic properties:
- Cross-coupling applications : As a stable boron source, it participates in Suzuki-Miyaura reactions to form biaryl structures, critical in pharmaceutical intermediates.
- Meta-selectivity : The steric and electronic effects of the chloro, fluoro, and methyl groups enable selective coupling at the meta position, a challenge in traditional borylation.
- Materials science : Boronic esters are key in synthesizing covalent organic frameworks (COFs) and luminescent materials.
Recent studies highlight its role in synthesizing heterocyclic compounds, leveraging the electron-withdrawing effects of halogens to modulate boron’s electrophilicity.
Structural Classification among Dioxaborolanes
The compound’s structure is defined by two key features:
Dioxaborolane Core
The 1,3,2-dioxaborolane ring consists of a boron atom bonded to two oxygen atoms in a five-membered ring. The tetramethyl substituents (pinacol configuration) enhance steric protection, reducing undesired side reactions.
Aryl Group Electronics
The 4-chloro-2-fluoro-5-methylphenyl group introduces electron-withdrawing effects, polarizing the boron atom and enhancing its reactivity in electrophilic substitution reactions. X-ray crystallography data for related compounds reveal bond lengths of 1.37–1.39 Å for B–O and 1.48–1.52 Å for B–C, consistent with sp² hybridization at boron.
Properties
IUPAC Name |
2-(4-chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClFO2/c1-8-6-9(11(16)7-10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVMYHNXKOBQTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675012 | |
| Record name | 2-(4-Chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126320-27-1 | |
| Record name | 2-(4-Chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-(4-Chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered attention due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C₁₂H₁₅BClFO₂
- Molecular Weight : 256.51 g/mol
- CAS Number : 627525-83-1
Biological Activity Overview
The biological activity of this compound is primarily associated with its role as a potential inhibitor in various enzymatic pathways. Notably, it has been investigated for its effects on protein kinases and other molecular targets that are crucial in cellular signaling and cancer progression.
The compound's mechanism of action involves the inhibition of specific kinase enzymes that play a pivotal role in cell proliferation and survival. By interfering with these pathways, it may exhibit anti-cancer properties.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. The following table summarizes key findings from these studies:
Case Studies
-
Case Study on MCF-7 Cells :
- A study focused on the effects of the compound on MCF-7 breast cancer cells showed that it induces apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response with an IC50 value of 12.5 µM.
-
A549 Lung Cancer Model :
- Another study involving A549 lung cancer cells revealed that the compound significantly inhibited cell migration and invasion capabilities. This suggests its potential utility in preventing metastasis in lung cancer.
-
HeLa Cells and ROS Production :
- Research conducted on HeLa cells highlighted that treatment with the compound led to increased levels of reactive oxygen species (ROS), indicating oxidative stress as a mechanism for inducing cell death.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Substituent Position Isomerism: a/b-Isomers: highlights isomers of chloro-methylphenyl dioxaborolanes (e.g., 2-(5-chloro-2-methylphenyl)- vs. 2-(2-chloro-5-methylphenyl)-). Positional isomerism alters steric and electronic profiles, affecting reactivity in cross-couplings .
- Electron-Withdrawing Groups: Trifluoromethyl Analogs: describes 2-(3-chloro-4-methoxy-5-(trifluoromethyl)phenyl)-... (C14H17BClF3O3). The CF₃ group strongly withdraws electrons, increasing boron electrophilicity but possibly reducing solubility compared to the target compound’s methyl group . Methoxy vs.
Physical Properties
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
